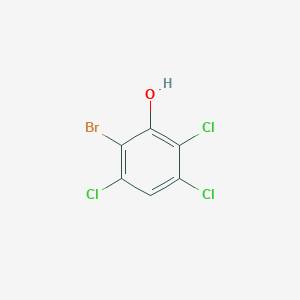

2,3,5-Trichloro-6-bromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2BrCl3O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-bromo-3,5,6-trichlorophenol |

InChI |

InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H |

InChI Key |

HFUMJHZNXZZWED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)O)Cl)Cl |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Mechanisms

Oxidative and Reductive Transformation Pathways

Oxidative and reductive processes are critical in the degradation of halogenated phenols. These pathways often involve initial activation of the molecule, leading to a cascade of reactions that break down the aromatic structure.

Phenols are highly susceptible to electrophilic substitution reactions because the hydroxyl group strongly activates the aromatic ring. byjus.comchemistrysteps.com This activation facilitates the delocalization of charge and stabilizes the intermediate arenium ion. byjus.com Consequently, reactions like halogenation, nitration, and sulfonation can often proceed without a Lewis acid catalyst, which is typically required for less activated aromatic compounds like benzene (B151609). chemistrysteps.commasterorganicchemistry.com

In halogenated phenols, the reactivity towards further electrophilic substitution is moderated by the presence of halogen atoms, which are electron-withdrawing and thus deactivating. However, the powerful activating effect of the -OH group generally dominates. mlsu.ac.in Both the hydroxyl group and the halogen substituents direct incoming electrophiles to the ortho and para positions. For a compound like 2,3,5-Trichloro-6-bromophenol, the remaining unsubstituted position on the ring would be the primary site for such reactions, although steric hindrance from the adjacent halogen atoms could influence the reaction rate and outcome.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine in aqueous solution to form polybrominated products. mlsu.ac.in In solvents of lower polarity, such as carbon disulfide, mono-halogenation can be achieved. mlsu.ac.in

Nitration: Treatment with dilute nitric acid at low temperatures yields a mixture of ortho and para nitrophenols. byjus.commlsu.ac.in

Sulfonation: The reaction with sulfuric acid is temperature-dependent, favoring the ortho isomer at lower temperatures and the para isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the Lewis acid catalyst can sometimes coordinate with the hydroxyl group, complicating the reaction. chemistrysteps.com

Table 1: Electrophilic Substitution Reactions of Phenols

| Reaction | Reagents | Typical Products | Conditions |

|---|---|---|---|

| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol | Low temperature (298 K) byjus.com |

| Halogenation | Aqueous Bromine | 2,4,6-Tribromophenol (B41969) | Room temperature mlsu.ac.in |

| Sulfonation | Concentrated H₂SO₄ | o-hydroxy benzene sulfonic acid or p-hydroxy benzene sulfonic acid | Temperature-dependent mlsu.ac.in |

| Kolbe's Reaction | 1. NaOH 2. CO₂ 3. H⁺ | Ortho-hydroxybenzoic acid | High pressure, temperature byjus.com | | Reimer-Tiemann | CHCl₃ + aq. NaOH | Salicylaldehyde | Heating byjus.com |

Single-electron transfer (SET) is a fundamental process in the degradation of many organic compounds, including phenols. rsc.orgsigmaaldrich.com In this mechanism, an initial one-electron oxidation of the phenol (B47542) molecule occurs, leading to the formation of a radical cation. rsc.orghku.hk This step is often initiated by powerful oxidizing agents or radicals, such as hydroxyl radicals (•OH). rsc.org

The degradation of phenols via SET can be summarized in the following key steps:

Formation of a Phenoxy Radical: The process is generally considered to begin with an electron transfer that produces a phenoxy radical. hku.hk

Radical Reactions: The resulting phenoxy radicals are highly reactive and can undergo several subsequent reactions, including radical-radical coupling, disproportionation, and further oxidation. hku.hk

Intermediate Formation: These radical reactions lead to the formation of intermediates like benzoquinone. hku.hk

Ring Cleavage: In subsequent stages, these intermediates can be degraded through the opening of the aromatic ring, eventually leading to smaller organic acids and, under ideal conditions, complete mineralization to CO₂ and H₂O. hku.hk

Research has shown that hydroxyl radical-initiated SET can lead to accelerated degradation through the formation of carbocation intermediates. rsc.org The electron can be withdrawn from a heteroatom (like the oxygen in the hydroxyl group) conjugated to the benzene ring, facilitating the generation of the radical cation. rsc.org This pathway is distinct from mechanisms involving initial proton transfer. nih.gov

Photochemical Degradation Studies

The absorption of light energy can induce chemical transformations in this compound, leading to its degradation. These photochemical processes often involve the cleavage of carbon-halogen bonds and the involvement of reactive oxygen species.

The carbon-halogen (C-X) bond in polyhalogenated aromatic compounds is susceptible to cleavage upon irradiation with light, particularly UV light. This process is a key initial step in their photochemical degradation. google.com The energy of the absorbed photon can exceed the dissociation energy of the C-X bond, leading to its homolytic or heterolytic cleavage.

Studies have shown that aryl halides can be directly activated by visible light, without a photocatalyst, to form aryl radicals. rsc.org The efficiency of this cleavage depends on the specific halogen. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial cleavage in this compound would likely occur at the carbon-bromine bond. The interaction between the aryl halide and a Lewis base can facilitate the formation of a triplet state, where the carbon-halogen bond is significantly lengthened and more prone to breaking. rsc.org This leads to the formation of an aryl radical and a halogen radical, which can then participate in a variety of secondary reactions.

Table 2: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-Cl (in C₆H₅Cl) | 397 ± 4 |

| C-Br (in C₆H₅Br) | 336 ± 4 |

| C-I (in C₆H₅I) | 272 ± 4 |

(Data sourced from standard chemical literature)

The light-induced cleavage of a bond can proceed through two primary pathways: photohomolysis and photoheterolysis. nih.govresearchgate.net

Photohomolysis: This pathway involves the symmetrical cleavage of a bond, where each fragment retains one of the bonding electrons. In the case of the Ar-X bond in a halogenated phenol, this results in the formation of an aryl radical (Ar•) and a halogen radical (X•). This is often the dominant pathway for aryl halides.

Photoheterolysis: This involves an asymmetrical cleavage, where one fragment retains both bonding electrons, leading to the formation of ions. For an Ar-X bond, this would produce an aryl cation (Ar⁺) and a halide anion (X⁻). This pathway is more likely for substrates with electron-rich aromatic rings and in polar solvents that can stabilize the resulting ions. nih.gov

The specific pathway taken depends on factors such as the nature of the substituents on the aromatic ring, the type of halogen, and the polarity of the solvent. nih.govresearchgate.net For polyhalogenated aromatics, photohomolysis is a common and critical step in initiating their degradation cascade.

Reactive oxygen species (ROS) play a significant role in the phototransformation of phenolic compounds. nih.govnih.gov ROS are highly reactive chemical species containing oxygen, including the hydroxyl radical (•OH), superoxide anion (O₂⁻•), and singlet oxygen (¹O₂). They can be generated during photochemical reactions in the presence of oxygen and photosensitizers.

In the context of this compound degradation, ROS can be formed through various mechanisms. For instance, natural photosensitizers in water can absorb light and transfer energy to molecular oxygen to create singlet oxygen, or participate in electron transfer reactions that lead to superoxide and hydroxyl radicals. nih.gov

Once formed, these ROS can attack the halogenated phenol molecule:

Hydroxyl radicals (•OH) are extremely powerful, non-selective oxidizing agents that can abstract a hydrogen atom or add to the aromatic ring, initiating a series of reactions that lead to ring hydroxylation and eventual cleavage. nih.gov

Singlet oxygen (¹O₂) can also react with phenols, although its reactions are generally more specific than those of the hydroxyl radical.

The presence of species like hydrogen peroxide (H₂O₂) and iron ions can further promote the formation of hydroxyl radicals via photo-Fenton reactions, enhancing the degradation rate of phenols in aqueous environments. nih.gov However, an excess of H₂O₂ can also act as a scavenger for radicals, potentially hindering certain degradation pathways. nih.gov

Reaction Kinetics and Mechanistic Elucidation (e.g., Chlorination of Bromophenols)

While specific kinetic studies on this compound are not extensively detailed in the available literature, the general principles of its reactivity can be understood by examining the chlorination of related bromophenols. This process is a key example of electrophilic aromatic substitution, a fundamental reaction class for phenolic compounds.

Mechanistic studies reveal that the dominant reaction pathway for the chlorination of bromophenols in the typical pH range of 6 to 9 is the electrophilic attack of the HOCl molecule on the more reactive phenolate anion. researchgate.net The reactivity of the undissociated phenol with HOCl, as well as the reaction between the phenolate and the hypochlorite ion (OCl⁻), are considered negligible within this pH range. researchgate.net The formation of the phenolate ion is crucial, as the negative charge of the oxygen atom enhances the electron density of the aromatic ring, making it more susceptible to attack by the electrophile (HOCl). This is a classic electrophilic aromatic substitution mechanism where the disruption of aromaticity to form a carbocation intermediate is the slow, rate-determining step. masterorganicchemistry.comlumenlearning.com

The rate of reaction is significantly influenced by the nature and position of existing substituents on the phenol ring. Halogen atoms, such as bromine and chlorine, are deactivating groups for electrophilic attack due to their electron-withdrawing inductive effect. researchgate.net Consequently, an increase in the number of halogen substituents on the phenol ring leads to a decrease in the second-order rate constant for chlorination. researchgate.net This effect is clearly demonstrated in kinetic data for various bromophenols.

The following table presents the second-order rate constants for the reaction between the phenolate form of various bromophenols and hypochlorous acid (HOCl), illustrating the impact of the degree of substitution on reactivity.

Table 1: Second-Order Rate Constants for the Reaction of Bromophenolates with HOCl

| Compound | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|

| 2-Bromophenol | 1.40 x 10⁴ |

| 4-Bromophenol | 4.80 x 10³ |

| 2,4-Dibromophenol | 1.10 x 10³ |

| 2,6-Dibromophenol | 2.50 x 10² |

This data is derived from studies on the chlorination kinetics of bromophenols. researchgate.netnih.gov

The data clearly show a progressive decrease in the reaction rate constant as the number of bromine substituents increases. For instance, the rate constant for 2-bromophenol is significantly higher than that for 2,4,6-tribromophenol. This trend underscores the deactivating effect of halogen substituents on the electrophilic substitution reaction. researchgate.net The position of the substituent also plays a role, with chlorine or bromine attack generally favored at the ortho and para positions relative to the hydroxyl group. nih.govresearchgate.net

Environmental Fate and Biotransformation Pathways

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

The distribution of halogenated phenols in the environment is dictated by their physicochemical properties, which influence how they move between air, water, soil, and sediment. Their persistence is a function of their resistance to degradation processes who.intlidsen.com.

Once released into the environment, the mobility of halogenated phenols is significantly influenced by sorption to soil, sediment, and suspended solids. For instance, a compound like 2,4,6-tribromophenol (B41969), when released into soil, is expected to remain almost entirely within that compartment (99.9%) with minimal migration to other environmental media oecd.org. The tendency of a chemical to bind to soil or sediment is often estimated by its organic carbon-water partition coefficient (Koc). For TBP, the calculated Koc is 1186, though this value is highly sensitive to pH due to the compound's dissociation properties oecd.org.

Recent studies have also highlighted that the presence of microplastics can alter the sorption behavior of these contaminants. In one study, the presence of polyethylene (PE) microplastics in soil reduced the adsorption capacity of TBP by 29.4% to 32.4%, thereby increasing its potential mobility and risk to groundwater nih.gov. The desorption efficiency of TBP from soil was also higher in the presence of microplastics nih.gov. Factors such as environmental pH, the concentration of microplastics, and ionic strength can further influence the adsorption process, generally leading to decreased adsorption with an increase in these parameters nih.gov.

Table 1: Factors Influencing Sorption of 2,4,6-Tribromophenol (TBP) in Soil

| Influencing Factor | Effect on TBP Adsorption | Reference |

| Presence of Polyethylene (PE) Microplastics | Reduces adsorption capacity by 29.4% - 32.4% | nih.gov |

| Environmental pH | Increased pH decreases adsorption | oecd.orgnih.gov |

| Microplastics Dosage | Increased dosage decreases adsorption | nih.gov |

| Ionic Strength | Increased ionic strength decreases adsorption | nih.gov |

Halophenols can be converted to their corresponding methoxybenzenes (anisoles) through biological or chemical O-methylation researchgate.net. These halomethoxybenzenes (HMBs) are pervasive in the atmosphere and exhibit properties of persistence, potential for long-range transport, and bioaccumulation vliz.benih.govresearchgate.net. Research indicates that HMBs undergo continental-scale transport in the atmosphere, which they largely enter through evaporation from water bodies vliz.beresearchgate.net.

Even HMBs that originate in terrestrial environments can reach aquatic systems through runoff, both in their original form and as their phenolic precursors which can then be methylated in the water vliz.benih.gov. This pathway suggests that while the primary concern for 2,3,5-Trichloro-6-bromophenol may be its behavior in soil and water, its methylated analogue could contribute to long-range atmospheric pollution, eventually being deposited in remote ecosystems vliz.bedefra.gov.uk.

Microbial Degradation and Bioremediation Potential

The ultimate fate of many organic pollutants, including halogenated phenols, is determined by microbial degradation. Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a key area of research for cleaning up contaminated sites nih.gov.

The biodegradation of halogenated aromatic compounds is highly dependent on the degree of halogenation and the presence or absence of oxygen. Highly chlorinated compounds are typically susceptible only to biotransformation under anaerobic (oxygen-free) conditions, whereas less chlorinated congeners are more readily degraded aerobically eurochlor.org. Therefore, the complete biodegradation of a compound like this compound likely requires a sequence of anaerobic and aerobic conditions eurochlor.orgfrontiersin.org.

Under anaerobic conditions, the primary initial degradation step for many halophenols is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom eurochlor.org. Studies on 2,4,6-tribromophenol (TBP) and 2,4-dibromophenol (DBP) have shown that they are substantially degraded under anaerobic conditions, with dehalogenation being the initiating step leading to the production of phenol (B47542) nih.govasm.org. In contrast, aerobic bacteria often show little to no ability to metabolize these highly halogenated phenols nih.govasm.org. Following anaerobic dechlorination, the resulting less-halogenated intermediates and phenol can be more effectively mineralized by aerobic microorganisms frontiersin.org. For instance, in the treatment of 2,4,6-trichlorophenol (B30397) (TCP), an anaerobic phase is effective for dechlorination, while a subsequent aerobic phase is more efficient at biodegrading the resulting phenolic intermediates frontiersin.org.

The cleavage of the carbon-halogen bond is the critical step in the degradation of halogenated pollutants and is catalyzed by enzymes called dehalogenases mdpi.com. There are several known enzymatic dehalogenation mechanisms:

Hydrolytic Dehalogenation : This involves the replacement of a halogen atom with a hydroxyl group derived from water mdpi.com.

Reductive Dehalogenation : Predominant in anaerobic pathways, this mechanism involves the replacement of a halogen with a hydrogen atom eurochlor.orgmdpi.com. Reductive dehalogenases are crucial enzymes in this process researchgate.net.

Oxygenolytic Dehalogenation : Catalyzed by monooxygenases or dioxygenases, this aerobic mechanism incorporates one or two atoms of molecular oxygen into the substrate, leading to the removal of a halogen atom mdpi.com.

The specific enzymes involved can be highly diverse. For example, both heme-dependent and non-heme iron-dependent halogenases can catalyze chlorination and bromination reactions, indicating the broad capability of microbial enzymes to act on mixed halogenated compounds acs.org.

The transformation of halophenols in the environment is not the work of a single microbial species but rather a community of interacting microorganisms. The structure and function of this community are vital for efficient degradation. For the degradation of 2,4,6-trichlorophenol, bacteria from the phylum Proteobacteria have been identified as key players mdpi.com.

Interestingly, a higher microbial diversity is not always beneficial for the degradation of a specific pollutant. Some studies suggest that a lower microbial diversity, indicating a more specialized and adapted community, can lead to more effective dechlorination researchgate.net. The degradation process often relies on co-metabolism, where the microbes degrading the pollutant require a separate, more easily consumable carbon source (a primary substrate) for growth and energy uniba.sknih.gov. For example, the presence of phenol was shown to significantly enhance the ability of immobilized Pseudomonas species to degrade 2,4,6-trichlorophenol nih.gov. The successful bioremediation of this compound would therefore depend on the presence of a suitable microbial consortium and potentially the availability of appropriate co-substrates to support its metabolic activity.

Table 2: Key Microbial Genera Implicated in Halophenol Degradation

| Genus | Condition | Role/Observation | Reference |

| Pseudomonas | Aerobic, Immobilized | Degrades 2,4,6-trichlorophenol in the presence of phenol as a co-substrate. | nih.gov |

| Agrobacterium | Aerobic, Immobilized | Isolated from chlorophenol-containing cultures but showed poor removal efficiency alone. | nih.gov |

| Desulfobulbus | Anaerobic | Implicated in the dechlorination of 2,4,6-trichlorophenol. | researchgate.net |

| Desulfovibrio | Anaerobic | Implicated in the dechlorination of 2,4,6-trichlorophenol. | researchgate.net |

| Dechloromonas | Anaerobic | Implicated in the dechlorination of 2,4,6-trichlorophenol. | researchgate.net |

| Geobacter | Anaerobic | Implicated in the dechlorination of 2,4,6-trichlorophenol. | researchgate.net |

| Ignavibacteriae | Anaerobic | Believed to be responsible for the opening of the benzene (B151609) ring post-dechlorination. | researchgate.net |

Biotransformation Reactions

The biotransformation of halogenated aromatic compounds like this compound is a critical area of environmental science. These processes, primarily driven by microorganisms, determine the persistence, mobility, and ultimate fate of these pollutants in various ecosystems. Key reactions involved in the transformation of these compounds include methylation and polymerization, which can significantly alter their chemical properties and toxicity.

Methylation and Polymerization Processes of Halogenated Aromatics

Methylation and polymerization are significant biotransformation pathways for halogenated phenols. These reactions are typically enzymatic and can lead to products with different environmental behaviors compared to the parent compounds.

Methylation: Microbial O-methylation of halogenated phenols has been identified as a significant alternative to biodegradation. nih.gov This enzymatic process involves the transfer of a methyl group to the hydroxyl group of the phenol, forming a corresponding anisole. Studies on various bacteria, including strains of Rhodococcus, Acinetobacter, and Pseudomonas, have demonstrated the ability to methylate a wide range of chloro- and bromophenols. nih.gov

The enzymatic methylation is enhanced by the presence of S-adenosyl-l-methionine, which acts as a methyl group donor. nih.gov Research using cell extracts from Rhodococcus sp. strain 1395 has shown that the position of halogen substituents on the phenol ring is of cardinal importance for the enzyme's specific activity. nih.gov For instance, the enzyme showed higher activity towards halogenated catechols than the corresponding guaiacols. nih.gov This process converts more water-soluble phenolic compounds into more hydrophobic and potentially more persistent methyl ether derivatives. For example, 2,4,6-tribromophenol can be methylated in zebrafish, and rice plants have also been shown to metabolize it through methylation pathways, among others. nih.gov

| Substrate Compound | Bacterial Strain(s) | Resulting Product Class | Key Findings |

|---|---|---|---|

| 2,6-Dibromophenol | Rhodococcus sp. strain 1395, other Rhodococcus sp., Acinetobacter sp., Pseudomonas sp. | Anisoles | O-methylation activity was enhanced by S-adenosyl-l-methionine. nih.gov |

| 4,5,6-Trichloroguaiacol | Rhodococcus sp. strain 1395 | Veratroles | Demonstrates methylation of more complex chlorinated guaiacols. nih.gov |

| Pentachlorothiophenol | Rhodococcus sp. strain 1395 | Thioanisoles | Specific activity of the enzyme was significantly higher towards thiophenols. nih.gov |

| 3,4,5-Trihalogenocatechols | Rhodococcus sp. strain 1395 | Guaiacols | Selective O-methylation predominantly yielded 3,4,5-trihalogenoguaiacols. nih.gov |

Polymerization: Polymerization is another crucial enzymatic process in the biotransformation of halogenated phenols. Enzymes like horseradish peroxidase (HRP) can convert phenolic compounds into radicals using a co-factor like hydrogen peroxide. nih.gov These radicals then interact with each other to form higher molecular weight polymers, which are typically less soluble and can precipitate out of the solution. nih.gov This process can be an effective method for the removal and detoxification of halogenated pollutants from water.

In some cases, oxidative polymerization can occur, leading to the formation of colored polymer byproducts. For example, during the preparation of tribromophenolate aqueous solutions, tribromophenol can undergo oxidation polymerization, resulting in a reddish-brown polymer. google.com The presence of reducing agents can help suppress this unwanted polymerization. google.com

Influence of Environmental Factors and Co-contaminants on Biotransformation

The biotransformation of halogenated aromatics is not solely dependent on the microbial enzymatic machinery but is also heavily influenced by a variety of environmental factors and the presence of other chemicals.

Environmental Factors: The rate and extent of biotransformation are controlled by conditions such as redox potential, temperature, pH, and the availability of nutrients. nih.gov These factors determine the activity and composition of microbial communities responsible for the degradation of pollutants. nih.gov For instance, the degradation of brominated phenols can be affected by pH and salinity, although some bacterial strains can withstand extreme conditions. researchgate.net The intrinsic chemical structure of a pollutant also dictates its recalcitrance and ability to interact with specific enzymes. nih.gov

Influence of Co-contaminants: In most polluted environments, contaminants exist as complex mixtures. The presence of co-contaminants can significantly affect the biodegradation of a target compound, leading to either stimulation or inhibition of the process. mdpi.com This phenomenon, known as co-metabolism, occurs when the degradation of a recalcitrant compound is facilitated by the presence of a more easily degradable primary substrate that supports microbial growth.

A study on the biodegradation of a mixture of substituted phenols by Arthrobacter chlorophenolicus A6 provides a clear example of these interactions. nih.govresearchgate.net The bacterium was used to degrade 4-bromophenol (4-BP) in the presence of 4-nitrophenol (4-NP) and 4-chlorophenol (4-CP). nih.govresearchgate.net The results showed that 4-NP had the most significant influence on the degradation of both 4-CP and 4-BP. nih.govresearchgate.net Conversely, the concentration of 4-CP had a strong negative interaction effect on the biodegradation of 4-NP. nih.govresearchgate.net Interestingly, 4-NP was preferentially biodegraded over the other two compounds, regardless of the initial concentrations. nih.govresearchgate.net Such interactions are crucial for understanding and predicting the fate of pollutants in mixed-waste scenarios.

| Target Compound | Co-contaminants | Observed Effect | Key Findings |

|---|---|---|---|

| 4-Bromophenol (4-BP) | 4-Nitrophenol (4-NP), 4-Chlorophenol (4-CP) | Degradation influenced by co-contaminants | 4-NP had the most prominent influence on 4-BP degradation. nih.govresearchgate.net |

| 4-Chlorophenol (4-CP) | 4-Nitrophenol (4-NP), 4-Bromophenol (4-BP) | Degradation influenced by co-contaminants | 4-NP also had a prominent influence on 4-CP degradation. nih.govresearchgate.net |

| 4-Nitrophenol (4-NP) | 4-Chlorophenol (4-CP), 4-Bromophenol (4-BP) | Negative interaction from 4-CP | The concentration of 4-CP had a strong negative effect on 4-NP biodegradation. 4-NP was preferentially biodegraded over 4-CP and 4-BP. nih.govresearchgate.net |

State of the Art Analytical Characterization and Detection

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2,3,5-Trichloro-6-bromophenol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For phenol (B47542) derivatives, ¹H NMR and ¹³C NMR are particularly informative. researchgate.net The chemical shifts (δ) of protons and carbon atoms in the benzene (B151609) ring are highly sensitive to the nature and position of substituents like chlorine, bromine, and the hydroxyl group.

In ¹H NMR, the hydroxyl proton's chemical shift can vary significantly depending on solvent and concentration due to hydrogen bonding. nih.gov The aromatic protons will appear as distinct signals, with their splitting patterns (coupling constants, J) revealing their relative positions on the ring. For a compound like this compound, the single aromatic proton would appear as a singlet.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2,3,5-Trichlorophenol (B165520) | ¹H | - | A: 7.053, B: 6.962, C (OH): 5.74; J(A,B)=2.4 Hz chemicalbook.com |

| 2,3,6-Trichlorophenol | ¹H | CDCl₃ | A: 7.183, B: 7.003, C (OH): 5.54; J(A,B)=8.72 Hz chemicalbook.com |

| 4-Chlorophenol | ¹H | - | Data available. chemicalbook.com |

| 2-Bromophenol | ¹H | D₂O | Predicted spectrum available. hmdb.ca |

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For phenolic compounds, characteristic absorption bands confirm the presence of the hydroxyl (-OH) group and the aromatic ring.

Key IR absorptions for halogenated phenols include:

O-H Stretching: A broad band typically appears in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its exact position and broadness can be influenced by hydrogen bonding. colab.ws

C-O Stretching: A strong band is observed in the 1200-1260 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands are typically seen between 1450 cm⁻¹ and 1600 cm⁻¹.

C-H Aromatic Stretching: These absorptions appear above 3000 cm⁻¹.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations occur in the fingerprint region, typically below 1100 cm⁻¹. The C-Cl stretch is often found around 600-800 cm⁻¹, while the C-Br stretch appears at lower frequencies. researchgate.net

Studies on related compounds like p-chlorophenol, p-bromophenol, 2,4,6-trichlorophenol (B30397), and 2,4,6-tribromophenol (B41969) provide a basis for assigning the vibrational modes of this compound. colab.wsresearchgate.netacs.org

| Compound | Key IR Frequencies (cm⁻¹) | Vibrational Mode | Reference |

| p-Chlorophenol / p-Bromophenol | 3700-400 | Full spectrum analysis performed. | researchgate.netacs.org |

| 3-Chlorophenol | 230-1750 | Conformer-specific bands identified. | nih.govrsc.org |

| 2,4,6-Trichlorophenol | 4000–200 | Vibrational assignments proposed. colab.ws | colab.wsnist.gov |

| 2,4,6-Tribromophenol | 4000–200 | Vibrational assignments proposed. colab.ws | colab.wsnist.gov |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzene ring in phenol acts as a chromophore, the part of the molecule responsible for light absorption.

Phenol itself shows a maximum absorbance (λmax) around 275 nm. docbrown.info The substitution of halogen atoms on the aromatic ring can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (hyperchromic effect). This is due to the influence of the halogen substituents on the electronic structure of the benzene ring. Analysis of various halophenols demonstrates these effects, with different isomers showing distinct spectral patterns. researchgate.net While phenol derivatives are typically colorless as they absorb in the UV region, extensive substitution or the presence of other chromophores can shift absorption into the visible spectrum. docbrown.info

| Compound | Solvent | λmax (nm) | Reference |

| Phenol | - | 275 | docbrown.info |

| 3-Nitrophenol | - | 275, 340 | docbrown.info |

| Various Halophenols | EtOH | Spectra show significant interactions with probes. | researchgate.net |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture, a crucial step before identification and quantification. Mass spectrometry is the most common detection method coupled with chromatography for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. gcms.cz

For enhanced sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) can be used. epa.gov However, MS is the preferred detector due to its ability to provide structural information and confirm the identity of the analyte. The mass spectrometer can be operated in two modes:

Full Scan Mode: The entire mass range is scanned to obtain a complete mass spectrum, which can be compared to library spectra for identification.

Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and selectivity, allowing for detection at nanogram-per-liter (ng/L) levels. nih.govscielo.org.mx

To improve volatility and chromatographic peak shape, phenols are often derivatized before GC-MS analysis, for instance, through acetylation or silylation. ncasi.orgnih.govosti.gov Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. nih.govnih.govnih.gov

| Analytical Method | Target Analytes | Key Findings | Reference(s) |

| GC/MS-SIM | 23 selected phenols | Suitable for determining concentrations at the ng/L level in water. nih.gov | nih.govscielo.org.mx |

| GC-MS after Derivatization | 19 bromophenols | Acetic anhydride (B1165640) derivatization provided optimal separation and sensitivity. nih.gov | nih.govresearchgate.net |

| GC-MS/MS | Chlorophenols, Tribromophenol | Allows for highly selective and sensitive detection in complex samples like sludge and sediments. nih.gov | nih.govnih.govnih.gov |

| GC with ECD/FID | Phenols | ECD is a sensitive detector for phenols derivatized with PFBBr. epa.gov | epa.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is an increasingly popular alternative to GC-MS for analyzing phenolic compounds. It is especially well-suited for more polar and less volatile compounds, and often does not require derivatization, simplifying sample preparation. shimadzu.com

The key to LC-MS is the interface that transfers the analytes from the liquid phase to the gas phase for mass analysis. For halogenated phenols, the most common ionization sources are:

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar compounds. Phenols are typically analyzed in negative ion mode ([M-H]⁻), as the acidic phenolic proton is easily lost. nih.govnih.gov The composition of the mobile phase, including solvents and additives, significantly influences ESI efficiency. nih.govwaters.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a broader range of compounds, including those with medium polarity. It is also a viable option for the ionization of chlorophenols. researchgate.net

LC-MS/MS provides excellent selectivity and sensitivity for the quantification of brominated and chlorinated phenols in various environmental and biological samples. nih.govulisboa.pt

| Ionization Source | Target Analytes | Key Features | Reference(s) |

| ESI | Bromophenols, Chlorophenols | High sensitivity in negative ion mode; mobile phase composition is critical. nih.govnih.gov | nih.govnih.govulisboa.pt |

| APCI | Chlorophenols | A suitable alternative ionization technique for these compounds. researchgate.net | researchgate.net |

In-Sample Derivatization and Microextraction Strategies

To overcome challenges related to low concentrations in environmental samples and to improve the chromatographic behavior of polar phenolic compounds, various in-sample derivatization and microextraction techniques are employed.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for extracting volatile and semi-volatile organic compounds from aqueous samples. pjps.pk In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.

For phenolic compounds, which can have limited volatility, the efficiency of HS-SPME can be significantly improved by in-situ derivatization. dphen1.comresearchgate.net This typically involves converting the polar phenol group into a less polar, more volatile derivative. Acetylation with acetic anhydride is a common and effective derivatization strategy for phenols prior to HS-SPME analysis. dphen1.comresearchgate.net This reaction converts phenols into their corresponding acetate (B1210297) esters, which have better chromatographic properties and are more readily extracted into the headspace.

The selection of the SPME fiber coating is critical for optimal extraction efficiency. For a range of phenols, including chlorophenols, a divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. mdpi.com Optimization of HS-SPME parameters such as extraction time, temperature, and salt addition is crucial for achieving high sensitivity. nih.gov

Table 2: Typical HS-SPME Parameters for Phenolic Compound Analysis in Water

| Parameter | Typical Condition | Reference |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | mdpi.com |

| Derivatization | In-situ acetylation with acetic anhydride | dphen1.com |

| Extraction Temperature | 80°C | mdpi.com |

| Extraction Time | 30 - 50 minutes | mdpi.comnih.gov |

| Agitation | Magnetic stirring | researchgate.net |

| Salt Addition | Addition of NaCl to increase ionic strength | researchgate.net |

| Desorption | Thermal desorption in GC injector | researchgate.net |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | dphen1.com |

Solid Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples. nih.govresearchgate.net It involves passing the water sample through a cartridge packed with a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. For phenolic compounds, including brominated phenols, SPE offers high selectivity and good recoveries. researchgate.net A study on the analysis of various bromophenols in river and seawater demonstrated qualified spiking recoveries of 64-100% using SPE for sample preparation. nih.gov The method detection limits were in the low ng/L range (0.1-13.9 ng/L for river water and 0.1-21.9 ng/L for seawater), highlighting the effectiveness of SPE for trace analysis. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE is a more recent microextraction technique that offers significantly higher extraction efficiency compared to SPME due to a much larger volume of the sorptive phase. nih.gov In SBSE, a magnetic stir bar coated with a polymer (commonly polydimethylsiloxane, PDMS) is used to stir the sample. Analytes partition from the sample into the PDMS coating. After extraction, the stir bar is removed, and the analytes are thermally desorbed for GC analysis or back-extracted with a solvent for HPLC analysis. A GC-MS/MS method combined with SBSE was developed for the determination of haloanisoles and halophenols, including 2,4,6-tribromophenol, in various drug products. nih.gov This method achieved very low detection limits, in the range of 0.04-4 ng/L for water-based solutions, demonstrating the high sensitivity of SBSE for trace-level analysis of halogenated phenols. nih.gov

Derivatization is a chemical modification of the analyte to create a new compound with properties that are more suitable for a specific analytical method. This can enhance volatility for GC analysis, improve chromatographic peak shape, and increase detector response and selectivity. sigmaaldrich.comphenomenex.comgcms.cz

Pre-column Derivatization: This technique is often employed in HPLC to improve the detectability of analytes. academicjournals.org For phenolic compounds, derivatization with a UV-absorbing or fluorescent agent can significantly enhance sensitivity. scirp.orgscirp.org For example, a simple HPLC-UV method for the simultaneous determination of phenol and several chlorophenols in tap water was developed using pre-column derivatization with 4-nitrobenzoyl chloride. scirp.orgscirp.org This derivatization allowed for detection at 280 nm with lower limits of detection ranging from 0.006 to 0.05 mg/L. scirp.org

Post-extraction Derivatization: This is commonly performed after sample extraction and before GC analysis to increase the volatility and thermal stability of polar analytes like phenols. dphen1.com Acetylation using acetic anhydride is a widely used post-extraction derivatization reaction for phenols. nih.govnih.govnih.gov This reaction converts the hydroxyl group of the phenol to an acetate ester, which is more volatile and less prone to adsorption in the GC system. researchgate.net This derivatization has been successfully applied to the analysis of a wide range of bromophenols by GC-MS, achieving optimal chromatographic separation and sensitivity. nih.gov The derivatization can be performed in the aqueous sample prior to extraction (in-situ) or in the organic extract after extraction. dphen1.comnih.gov

Table 3: Common Derivatization Reagents for Phenol Analysis

| Derivatization Strategy | Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Pre-column | 4-Nitrobenzoyl chloride | Enhance UV detection | HPLC-UV | scirp.orgscirp.org |

| Post-extraction / In-situ | Acetic anhydride | Increase volatility, improve peak shape | GC-MS, HS-SPME-GC-MS | dphen1.comnih.govnih.gov |

| Post-extraction | Silylation reagents (e.g., BSTFA) | Increase volatility | GC-MS | sigmaaldrich.comnih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio molecular orbital calculations are instrumental in characterizing halogenated phenols.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of phenolic compounds. alljournals.cn The B3LYP functional, combined with a suitable basis set such as 6-311G(d,p), is frequently employed to optimize molecular geometries and calculate a range of chemical descriptors. alljournals.cntandfonline.com For a molecule like 2,3,5-Trichloro-6-bromophenol, DFT calculations can elucidate properties related to its reactivity and stability.

Key applications of DFT for halogenated phenols include:

Thermodynamic Properties: Calculation of enthalpies of formation (ΔHf) and Gibbs free energies helps in assessing the thermodynamic stability of different congeners. acs.org

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. muni.cz For polychlorinated compounds, it has been observed that increasing the extent of chlorination decreases the HOMO-LUMO gap. muni.cz

Chemical Reactivity Descriptors: DFT is used to calculate indices that predict reactivity. For instance, Fukui indices can identify the most probable sites for electrophilic, nucleophilic, or radical attack. alljournals.cn Other descriptors like electron affinity, ionization potential, chemical hardness, and electrophilicity provide a quantitative measure of the molecule's reactivity. alljournals.cn Studies on phenolic compounds with electron-withdrawing groups, such as halogens, have shown they possess low antiradical potential. alljournals.cn

The following table illustrates typical data obtained from DFT calculations for a substituted phenol (B47542).

| Property | Description | Typical Calculated Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | > 0 eV (for polychlorinated congeners) researchgate.net |

Note: The values in this table are illustrative for a halogenated phenol and not specific experimental or calculated values for this compound.

Ab initio molecular orbital methods are another class of high-level computational techniques used to study molecules from first principles, without reliance on experimental data. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theories, are vital for accurate structural and energetic predictions. nih.govarxiv.org For halogenated phenols, ab initio calculations provide precise information on molecular geometry. nih.gov

Key aspects of structural characterization using ab initio methods include:

Optimized Geometries: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. researchgate.net

Vibrational Frequencies: Calculation of vibrational spectra, which can be compared with experimental infrared (IR) and Raman data to confirm the molecular structure.

Energetic Properties: Accurate calculation of reaction energies and activation barriers for various chemical transformations. Studies on chlorinated phenoxyl radicals have used methods like QCISD(T) to determine bond dissociation energies with high accuracy. nih.gov

The table below shows representative structural parameters that can be determined through ab initio calculations.

| Structural Parameter | Description | Illustrative Calculated Value |

| C-O Bond Length | The distance between the carbon and oxygen atoms of the hydroxyl group. | 1.36 Å |

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | 0.97 Å |

| C-Cl Bond Length | The average distance between a carbon atom and a chlorine substituent. | 1.74 Å |

| C-Br Bond Length | The distance between the carbon atom and the bromine substituent. | 1.90 Å |

| C-O-H Bond Angle | The angle formed by the C-O-H atoms. | 109.0° |

Note: The values in this table are illustrative examples for a halogenated phenol.

Electronic Structure and Molecular Properties Investigations

The arrangement of halogen substituents on the phenolic ring of this compound significantly influences its electronic structure, stability, and intramolecular forces.

Intramolecular hydrogen bonding (IMHB) can play a crucial role in determining the conformation and properties of substituted phenols. nih.gov In this compound, an IMHB can potentially form between the hydroxyl group (-OH) proton and the ortho-bromine substituent at the C6 position.

Theoretical and spectroscopic investigations on 2-halophenols suggest the presence of weak intramolecular hydrogen bonds for 2-chlorophenol and 2-bromophenol. rsc.org This interaction arises from the proximity of the hydrogen-bond donor (-OH) and acceptor (halogen atom). The formation of such a bond can stabilize the cis conformation (where the -OH proton points towards the halogen) relative to the trans conformation. This stabilization affects the molecule's lipophilicity and other physicochemical properties. nih.govrsc.org The strength of this interaction depends on the nature of the halogen and the geometry of the resulting ring-like structure. researchgate.net

The four halogen atoms (three chlorine, one bromine) in this compound act as electron-withdrawing groups, which profoundly affects the molecule's stability and reactivity. This influence is exerted through two primary electronic effects:

Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bonds. This effect is strongest at the carbon atom directly attached to the halogen and diminishes with distance.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, primarily at the ortho and para positions relative to the halogen.

For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net withdrawal of electron density from the benzene (B151609) ring. This net electron withdrawal has several consequences:

Increased Acidity: The electron-withdrawing halogens stabilize the phenoxide ion formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity of the phenol compared to the unsubstituted phenol.

Reactivity in Electrophilic Aromatic Substitution: The strong deactivation of the ring by four halogen substituents makes this compound less reactive towards further electrophilic aromatic substitution compared to phenol itself. researchgate.net

Reaction Mechanism Modeling and Prediction

Computational chemistry is a valuable tool for modeling and predicting the reaction mechanisms of halogenated phenols in various environments, such as in oxidation processes or during disinfection. dtu.dk

For instance, the chlorination of phenols in aqueous solutions can be modeled to understand the formation of various disinfection byproducts. nih.govacs.org Computational studies can map the potential energy surface for the electrophilic attack of chlorine on the phenol ring. acs.org These models can predict the preferred sites of attack (ortho and para positions to the hydroxyl group) and the subsequent reaction pathways that may lead to further chlorination or even ring-cleavage products. nih.govacs.org

Similarly, the oxidation of phenols, often initiated by hydroxyl radicals (•OH), can be investigated using DFT and ab initio methods. researchgate.net Computational modeling of the reaction between a halogenated phenol and •OH would involve:

Locating Transition States: Identifying the transition state structures for the initial steps, such as •OH addition to the aromatic ring or hydrogen abstraction from the hydroxyl group.

Calculating Activation Energies: Determining the energy barriers for different reaction pathways to predict the most favorable mechanism.

Predicting Products: Identifying the structures of intermediates and final products, such as chlorinated catechols or quinones.

These computational models provide fundamental insights into how molecules like this compound might degrade or transform, which is crucial for environmental fate assessment. dtu.dkresearchgate.net

Prediction of Regioselectivity and Reaction Pathways

One of the primary goals of theoretical studies in organic chemistry is to predict the outcome of a reaction, particularly its regioselectivity—the preference for reaction at one position over another. For an aromatic compound with multiple substituents like this compound, predicting where a new substituent will be added is crucial.

Computational methods predict regioselectivity by comparing the activation energies of all possible reaction pathways. nih.gov According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control. By calculating the energies of the transition states leading to each possible regioisomeric intermediate, a quantitative prediction of the product distribution can be made. nih.govacs.org

For electrophilic aromatic substitution on halogenated phenols, the regiochemical outcome is governed by the combined electronic and steric effects of the hydroxyl, chloro, and bromo substituents. The hydroxyl group is a powerful activating and ortho, para-directing group, while the halogens are deactivating yet also ortho, para-directing. In this compound, the only available position for substitution is C-4 (the para position relative to the hydroxyl group). A computational study would confirm this by demonstrating that the activation energy for attack at this position is significantly lower than for the displacement of one of the existing halogen substituents.

The table below illustrates how computational data can be used to predict the favored reaction pathway.

| Reaction Pathway | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | C-4 (para to -OH) | E_act(A) | Major Product |

| Pathway B | C-2 (ortho to -OH, displacing Cl) | E_act(B) | Minor or No Product |

| Pathway C | C-6 (ortho to -OH, displacing Br) | E_act(C) | Minor or No Product |

Note: This table is illustrative. A real study would show E_act(A) << E_act(B) and E_act(A) << E_act(C), confirming the regioselectivity.

By comparing these calculated energy barriers, a clear picture of the reaction's preferred pathway emerges, providing insights that are invaluable for synthetic planning and mechanistic understanding. acs.org

Emerging Research Directions and Future Perspectives for Polyhalogenated Phenols

Development of Novel Green Synthetic Routes for Halogenated Phenolic Compounds

The synthesis of halogenated phenols has traditionally relied on methods that can generate hazardous byproducts. Emerging research is focused on developing greener, more sustainable synthetic routes. A mild and highly efficient protocol has been developed for the synthesis of substituted phenols through the ipso-hydroxylation of arylboronic acids in ethanol. rsc.org This method utilizes aqueous hydrogen peroxide as the oxidant and can be completed in one minute at room temperature, offering a scalable and environmentally friendly alternative to traditional methods. rsc.org

Another green approach involves the oxidative polymerization of phenol (B47542) in water, which provides a formaldehyde-free route to producing soluble polyphenols. researchgate.netelsevierpure.com Research into plant polyphenol-assisted synthesis of nanoparticles also highlights the potential for using natural compounds in greener chemical processes. nih.gov These methods aim to reduce the environmental footprint associated with the production of halogenated phenolic compounds.

Advanced Bioremediation Technologies for Halogenated Pollutants

Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with halogenated pollutants. This technology utilizes microorganisms to degrade toxic compounds into less harmful substances. mdpi.com Advanced bioremediation technologies are being developed to enhance the efficiency of this process for persistent compounds like polyhalogenated phenols. nih.govtmc.edu

One area of focus is the use of anaerobic sequencing batch reactors. For instance, a reactor equipped with a rotating biological bed has shown high efficiency in the degradation of 2,4,6-trichlorophenol (B30397), achieving over 99% removal. tandfonline.com Research has also identified specific bacterial strains, such as Planococcus rifi etoensis and Bacillus pumilus, capable of degrading 2,4,6-trichlorophenol with over 90% efficiency. researchgate.net These advancements are crucial for developing effective strategies to remediate contaminated soil and water. mdpi.com The integration of physico-chemical and biological approaches in hybrid systems is also a key area of development for treating industrial waste containing these pollutants. tmc.edu

High-Resolution Environmental Monitoring and Source Apportionment of Halogenated Phenols

Accurate monitoring is essential for understanding the distribution and sources of halogenated phenols in the environment. Researchers are developing more sensitive and rapid methods for their detection. One such method combines pressure-assisted electrokinetic injection with tandem mass spectrometry for the on-line enrichment and measurement of halogenated phenols in water samples, achieving detection limits in the nanogram per liter range. nih.gov

Optical biosensors, particularly those based on laccase, are also being developed for the fast and easy detection of phenolic compounds in water. mdpi.com These advanced analytical techniques are crucial for effective environmental monitoring and for identifying the sources of pollution, which can include industrial effluents and the degradation of flame retardants. nih.govresearchgate.net For example, 2,4,6-trichlorophenol has been detected in various environmental compartments, including air, water, and soil. nih.gov

Integration of Omics Technologies in Biotransformation Studies

Omics technologies, such as genomics, proteomics, and metabolomics, are revolutionizing the study of how microorganisms break down halogenated pollutants. nih.gov These technologies provide a comprehensive view of the metabolic pathways and enzymes involved in biotransformation. nih.govnih.gov

Metabolomics, for instance, can identify the various metabolites produced during the degradation of a compound, offering insights into the transformation process. mdpi.com By applying omics-based approaches to environmental samples, researchers can identify key microorganisms and functional genes responsible for the dehalogenation of organohalides. nih.gov This knowledge is instrumental in designing more effective bioremediation strategies and in understanding the fate of these pollutants in the environment. nih.gov The integration of multi-omics data is considered essential for definitively elucidating biosynthetic and degradation mechanisms. mdpi.com

Predictive Modeling for Environmental Fate and Transformation of Polyhalogenated Aromatics

Predictive models are increasingly important tools for assessing the environmental risk of chemical compounds. These models can estimate the environmental distribution and persistence of polyhalogenated phenols. oecd.orgdefra.gov.uk For example, the Mackay level III fugacity model has been used to estimate the environmental distribution of 2,4,6-tribromophenol (B41969), predicting its behavior when released into air, water, or soil. oecd.org

Machine learning models are also being developed to predict the environmental fate and toxicity of chemicals. nih.gov These models use existing experimental data to forecast the biodegradability and potential toxicity of new or unstudied compounds. nih.gov Bayesian inference is another statistical approach being used to characterize the distributions of reported soil half-lives for pesticides and their transformation products, providing reliable data for building predictive models. nih.gov Such models are vital for regulatory authorities and industry in managing the risks associated with chemical use and for designing less persistent, more environmentally benign chemicals. nih.govresearchgate.net

Data Tables

Table 1: Examples of Polyhalogenated Phenols and their Properties

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Common Uses |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 197.45 | Pesticide, Antiseptic, Intermediate in synthesis |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | Flame retardant, Fungicide, Wood preservative |

| Pentachlorophenol | C₆HCl₅O | 266.34 | Pesticide, Wood preservative |

| Pentabromophenol | C₆HBr₅O | 488.59 | Flame retardant |

Source: Data compiled from various scientific sources.

Table 2: Environmental Fate Modeling Predictions for 2,4,6-Tribromophenol

| Release Compartment | % Remaining in Compartment | % Transferred to Water | % Transferred to Soil | % Transferred to Sediment |

| Air | 29.2% | 21.4% | 47.8% | - |

| Water | 92.9% | - | - | 7.1% |

| Soil | 99.9% | - | - | - |

Source: Based on Mackay level III fugacity model results. oecd.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.